![molecular formula C14H16N2O2 B2567745 N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide CAS No. 2305568-16-3](/img/structure/B2567745.png)
N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide, also known as OPDA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. OPDA is an analog of the endogenous fatty acid amide, N-arachidonoyl ethanolamine (anandamide), which is involved in various physiological processes in the body. OPDA has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用机制
N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide acts as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endogenous fatty acid amides such as anandamide. By inhibiting FAAH, N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide increases the levels of endogenous fatty acid amides in the body, which may have various physiological effects.
Biochemical and Physiological Effects:
N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide has been shown to have various biochemical and physiological effects in the body. In addition to its inhibition of FAAH, N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide has been shown to inhibit the reuptake of dopamine and norepinephrine, which may have implications for the treatment of neurological disorders such as ADHD and depression. N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide has also been shown to have analgesic effects, indicating its potential use as a pain reliever.
实验室实验的优点和局限性
One advantage of using N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide in lab experiments is its specificity for FAAH inhibition, which allows for the study of endogenous fatty acid amides without interference from other compounds. However, one limitation is that N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide may have off-target effects that could complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research on N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide. One direction is to study its potential as a therapeutic agent for neurological disorders such as ADHD and depression. Another direction is to investigate its potential as a pain reliever. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide and to determine its potential applications in various fields of scientific research.
合成方法
N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide can be synthesized using various methods, including the reaction of 3-(6-oxopiperidin-2-yl)aniline with propargyl bromide in the presence of a base. Another method involves the reaction of 3-(6-oxopiperidin-2-yl)aniline with propargyl alcohol in the presence of a base and a copper catalyst. Both methods result in the formation of N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide, which can be purified using column chromatography.
科学研究应用
N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide has been shown to inhibit the reuptake of dopamine and norepinephrine, which may have implications for the treatment of neurological disorders such as attention deficit hyperactivity disorder (ADHD) and depression. N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide has also been shown to have analgesic effects, indicating its potential use as a pain reliever.
属性
IUPAC Name |
N-[3-(6-oxopiperidin-2-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-13(17)15-11-6-3-5-10(9-11)12-7-4-8-14(18)16-12/h2-3,5-6,9,12H,1,4,7-8H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQJNSJKGAYEIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)C2CCCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-fluoro-N-(2-methoxyphenyl)-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide](/img/structure/B2567663.png)
![Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate](/img/structure/B2567665.png)
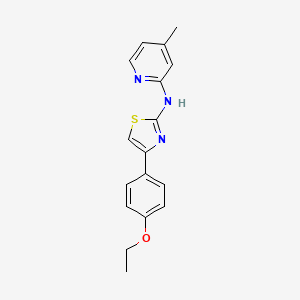
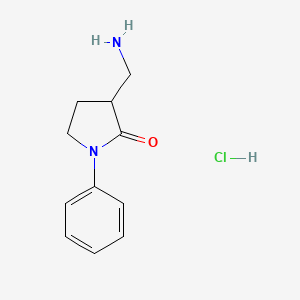
![N-[2-(1H-indol-3-yl)ethyl]-N''-[(3-tosyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2567669.png)
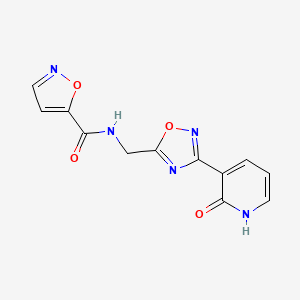
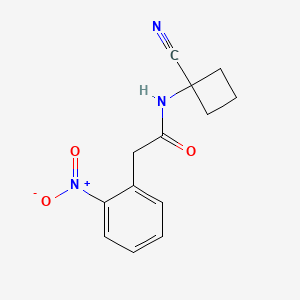
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2567675.png)

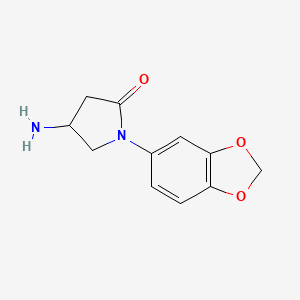
![4-Chloro-6,7-dimethyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B2567680.png)
![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2567681.png)
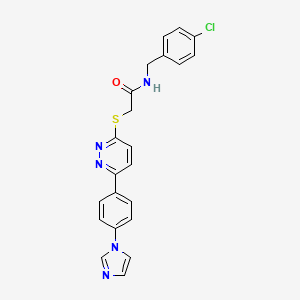
![N-({[(1-cyanocyclopropyl)methyl]carbamoyl}methyl)prop-2-enamide](/img/structure/B2567684.png)